Ethyl 4-(octadecylcarbamoyl)benzoate
Description
Ethyl 4-(octadecylcarbamoyl)benzoate is an ester derivative of benzoic acid featuring a carbamoyl group substituted with an octadecyl (C18) alkyl chain at the para position of the benzene ring. This structural motif combines a hydrophobic long alkyl chain with a polar carbamoyl group, making it a candidate for applications requiring amphiphilic properties, such as surfactants, drug delivery systems, or bioactive molecules. The ethyl ester group enhances solubility in organic solvents, while the octadecyl chain may influence membrane permeability or aggregation behavior.
Properties
CAS No. |
84980-34-7 |
|---|---|
Molecular Formula |
C28H47NO3 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
ethyl 4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31)32-4-2/h20-23H,3-19,24H2,1-2H3,(H,29,30) |
InChI Key |
WPTPFJFWHYHWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Carbamoylation Followed by Esterification
This route prioritizes forming the carbamoyl linkage before esterification to prevent competing reactions.
Step 1: Synthesis of 4-(Octadecylcarbamoyl)Benzoic Acid
4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid via hydrogenation using Pd/C catalysts. The amine intermediate reacts with octadecyl isocyanate in anhydrous toluene under nitrogen, yielding 4-(octadecylcarbamoyl)benzoic acid. Rare-earth oxides like neodymium sesquioxide (Nd₂O₃) enhance reaction rates by activating the isocyanate.
Step 2: Esterification with Ethanol
The carboxylic acid is esterified using ethanol in the presence of a solid acid catalyst, such as sulfonated cation exchange resins. For example, refluxing 4-(octadecylcarbamoyl)benzoic acid with ethanol and Amberlyst-15 at 80°C for 6 hours achieves >90% conversion. Excess ethanol is recovered via distillation, and the product is purified via recrystallization from hexane.
Esterification Followed by Carbamoylation
Alternative approaches first esterify the benzoic acid, followed by carbamoylation of the ethyl benzoate derivative.
Step 1: Synthesis of Ethyl 4-Nitrobenzoate
4-Nitrobenzoic acid undergoes Fischer esterification with ethanol catalyzed by concentrated sulfuric acid. However, this method risks sulfonation side reactions. A greener alternative uses solid acid catalysts like zeolites or heteropoly acids at 100–120°C.
Step 2: Reduction and Carbamoylation
Ethyl 4-nitrobenzoate is hydrogenated to ethyl 4-aminobenzoate (benzocaine) using Pd/C in ethanol. Subsequent reaction with octadecyl isocyanate in toluene at 60°C for 12 hours introduces the carbamoyl group. This method avoids handling free amines, improving safety and yield.
Catalytic Systems and Reaction Optimization
Solid Acid Catalysts for Esterification
Cation exchange resins (e.g., Dowex 50W) enable esterification under mild conditions (70–90°C) with negligible equipment corrosion. Comparative studies show Amberlyst-15 achieves 92% yield in 4 hours, outperforming homogeneous acids like H₂SO₄ (85% yield, 8 hours).
Rare-Earth Oxide Catalysts for Carbamoylation
Neodymium sesquioxide (Nd₂O₃) and erbium oxide (Er₂O₃) facilitate carbamoylation at 80–100°C with 95–98% selectivity. These catalysts are recyclable for >10 cycles without significant activity loss, as demonstrated in pilot-scale trials.
Solvent Systems and Recycling
Toluene and hexane are preferred for their low polarity, which suppresses hydrolysis of the carbamoyl group. Continuous solvent recovery via distillation reduces raw material costs by 40%. For example, US7547798B2 reports 99% toluene recovery using a Dean-Stark trap during esterification.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents describe fixed-bed reactors for continuous hydrogenation and carbamoylation, achieving throughputs of 500 kg/day with Pd/C catalysts. Temperature gradients are minimized using multi-zone heating, ensuring consistent product quality.
Waste Management
The "zero wastewater" approach in CN109160880B eliminates aqueous waste by using non-polar solvents and solid catalysts. Sodium chloride byproducts from esterification are filtered and sold as industrial salts.
Analytical Characterization and Quality Control
Purity Assessment: Gas chromatography (GC) with flame ionization detection confirms >99.5% purity for batches meeting pharmaceutical excipient standards.
Structural Confirmation: FT-IR shows characteristic peaks at 1730 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (carbamoyl C=O). ¹H NMR in CDCl₃ resolves the octadecyl chain protons at δ 0.88 (t, 3H) and the ethyl ester at δ 1.39 (t, 3H).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(octadecylcarbamoyl)benzoate undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohol.
Aminolysis: Reaction with amines can convert the ester into amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Aminolysis: Primary or secondary amines are used under mild heating conditions.
Major Products
Hydrolysis: 4-(octadecylcarbamoyl)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Aminolysis: The corresponding amide.
Scientific Research Applications
Ethyl 4-(octadecylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of ethyl 4-(octadecylcarbamoyl)benzoate involves its interaction with lipid membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability . This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across biological membranes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 4-(octadecylcarbamoyl)benzoate belongs to a broader class of ethyl benzoate derivatives with varying substituents. Key structural analogs include:
Structural Analysis :
- Electron-Donating/Withdrawing Groups: Sulfonamide (SABA1) and carbamoylamino groups introduce hydrogen-bonding capacity, which is critical for biological targeting (e.g., antimicrobial or aquaporin inhibition) . In contrast, dimethylamino groups in resin applications improve electron transfer during polymerization .
Physicochemical Properties
Comparative data for key analogs:
Notes:
- The octadecyl chain may confer surfactant-like behavior, enabling micelle formation or lipid bilayer integration.
- Dimethylamino and sulfonamide groups enhance polarity, improving solubility in resins or biological matrices .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Validate amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (C: ~74%, H: ~10%, N: ~2%) .
Advanced: How can researchers resolve contradictions in reactivity data when comparing this compound with shorter-chain analogs?
Methodological Answer :
Discrepancies often arise from steric effects or solubility differences. To address this:
- Kinetic Studies : Compare reaction rates in polar (DMF) vs. nonpolar (toluene) solvents using UV-Vis spectroscopy to track intermediate formation .
- Computational Modeling : Perform DFT calculations to analyze electronic effects (e.g., charge distribution on the carbamoyl group) and steric maps .
- Control Experiments : Synthesize analogs with varying alkyl chains (C12, C16) to isolate chain-length effects .
Advanced: What experimental designs are suitable for probing the biological activity of this compound?
Q. Methodological Answer :
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified carbamoyl/ester groups and compare IC₅₀ values (see table below) .
| Derivative | Modification | Observed Activity (IC₅₀, μM) |
|---|---|---|
| Ethyl 4-(dodecylcarbamoyl)benzoate | Shorter alkyl chain (C12) | 25.3 ± 1.2 |
| Mthis compound | Ester group substitution | 48.7 ± 3.1 |
Advanced: How can computational tools predict the supramolecular assembly of this compound in crystalline phases?
Q. Methodological Answer :
- Crystal Structure Prediction (CSP) : Use software like Mercury or Dassault BIOVIA to model packing motifs. The octadecyl chain likely adopts an all-trans conformation, forming layered structures .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hexane) to predict nucleation kinetics. High van der Waals interactions between alkyl chains dominate crystallization .
- Validation : Compare predicted XRD patterns with experimental data (λ = 1.5418 Å, Cu-Kα source) .
Basic: How should researchers assess the solubility and thermal stability of this compound for formulation studies?
Q. Methodological Answer :
- Solubility Profiling :
- Thermal Analysis :
Advanced: What strategies mitigate data variability in physicochemical studies of this compound?
Q. Methodological Answer :
- Batch Consistency : Standardize synthetic protocols (e.g., strict control of reaction time/temperature) and use HPLC (C18 column, 70:30 MeOH/H₂O) to verify purity >98% .
- Environmental Controls : Conduct stability tests under controlled humidity (RH 40–60%) to prevent hygroscopic degradation .
- Collaborative Validation : Share samples with independent labs to cross-verify DSC, NMR, and XRD results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
